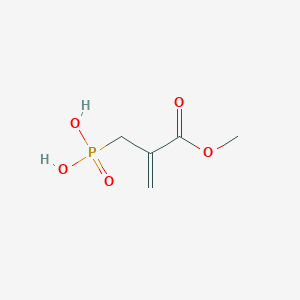
Methyl 2-(phosphonomethyl)acrylate
Overview
Description
Mechanism of Action
Target of Action
Methyl 2-(phosphonomethyl)acrylate is a type of phosphorus-based (meth)acrylate . These compounds have been widely studied due to their interesting properties. They are known to interact with various targets, particularly metallic surfaces . The phosphonic groups in these compounds can improve adhesive properties due to multiple attachment sites on metallic surfaces .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their properties. For instance, it has been shown that polymers containing phosphonic groups could be of particular use because of their fireproofing resistance . They are also useful for anticorrosion .
Biochemical Pathways
It is known that phosphorus-based materials show interesting complexing properties . They are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation .
Pharmacokinetics
Phosphonates and phosphonate prodrugs have been studied extensively, and it is known that when transformed into an appropriate prodrug by derivatizing their charged functionalities, these compounds show promising potential to become drug candidates for the treatment of various conditions .
Result of Action
The result of the action of this compound is largely dependent on its application. In the biomedical field, for instance, these compounds are used for tissue engineering, in dental composites or adhesives, thanks to the phosphonic acid or phosphoric acid groups . They are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fate of an acrylic polymer product will depend on its chemical structure, the environmental setting where it was used, and the regulations for plastic waste management existing in different countries . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Methyl 2-(phosphonomethyl)acrylate plays a role in biochemical reactions, particularly in the polymerization process . It is used in the synthesis of polymers through free radical polymerization, photopolymerization, or controlled radical polymerization
Cellular Effects
The cellular effects of this compound are not well-studied. Its derivatives, such as polymers containing phosphonic groups, have been shown to exhibit interesting properties. They are useful for anticorrosion and are used in the biomedical field for tissue engineering, in dental composites or adhesives, thanks to the phosphonic acid or phosphoric acid groups .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the polymerization process . It participates in free radical polymerization, photopolymerization, or controlled radical polymerization
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that phosphorus-containing materials can be employed for a wide range of technological applications .
Preparation Methods
One common method includes the silylation of a dimethyl phosphonate function by bromotrimethylsilane, followed by hydrolysis with an excess of methyl alcohol . Industrial production methods often involve free radical polymerization, photopolymerization, or controlled radical polymerization to achieve complex architectures .
Chemical Reactions Analysis
Methyl 2-(phosphonomethyl)acrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution. The compound can be polymerized using free radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane . It can also undergo oxidation reactions, where the phosphonate group can be converted to phosphonic acid derivatives under mild conditions . Common reagents used in these reactions include bromotrimethylsilane and dimethylformamide (DMF) . Major products formed from these reactions include polymers with phosphonic acid or phosphoric ester functions .
Scientific Research Applications
Methyl 2-(phosphonomethyl)acrylate has a wide range of scientific research applications. In chemistry, it is used to create polymers with unique properties such as fireproofing resistance and improved adhesive properties due to multiple attachment sites on metallic surfaces . In biology and medicine, it is used in tissue engineering, dental composites, and adhesives, thanks to the phosphonic acid or phosphoric acid groups . The compound is also employed in the biomedical field for its biodegradable and blood-compatible properties, as well as its reduced protein adsorption and strong interactions with dentin, enamel, or bones .
Comparison with Similar Compounds
Methyl 2-(phosphonomethyl)acrylate can be compared to other phosphorus-based (meth)acrylates such as diethyl [(methacryloyloxy)methyl]phosphonate (DEMMP) and diethyl [(acryloyloxy)methyl]phosphonate (DEAMP) . These compounds share similar properties but differ in their specific applications and reactivity. For example, DEMMP and DEAMP are often used in copolymerization reactions to create materials with enhanced flame retardancy and adhesive properties . The uniqueness of this compound lies in its specific combination of phosphonate and acrylate functionalities, which provide a versatile platform for various industrial and biomedical applications .
Properties
IUPAC Name |
2-methoxycarbonylprop-2-enylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O5P/c1-4(5(6)10-2)3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMAQVVROGPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
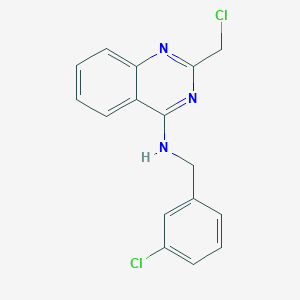
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
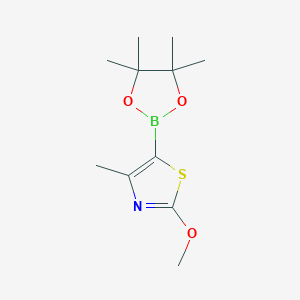
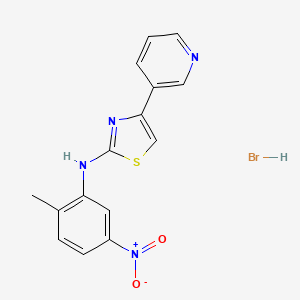
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
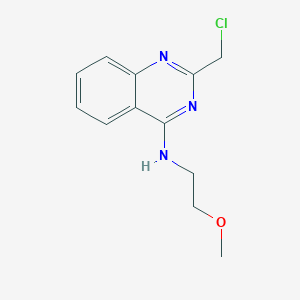
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
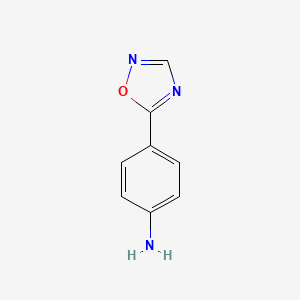
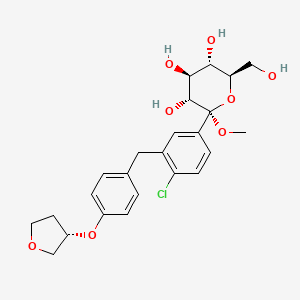
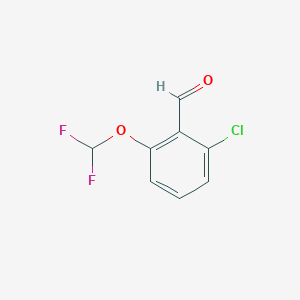
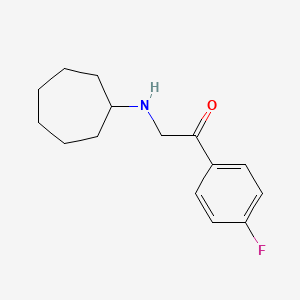
![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
